molecular formula C8H14ClF2N B6166718 4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride CAS No. 1784334-69-5

4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride

Cat. No.: B6166718
CAS No.: 1784334-69-5
M. Wt: 197.7
InChI Key:
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Description

4,4-difluoro-1-azaspiro[44]nonane hydrochloride is a chemical compound with the molecular formula C8H13F2N·HCl It is a spirocyclic amine, characterized by the presence of a spiro junction between a nonane ring and an azaspiro ring, with two fluorine atoms attached to the nonane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method involves the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective fluorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium iodide in acetone under reflux conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated or alkoxylated derivatives.

Scientific Research Applications

4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing to fully elucidate its molecular interactions and therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-difluoro-1-azaspiro[4.4]nonane
  • 1-azaspiro[4.4]nonane hydrochloride
  • 7,7-difluoro-2-azaspiro[4.4]nonane

Uniqueness

4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride stands out due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and selectivity in various applications, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

1784334-69-5

Molecular Formula

C8H14ClF2N

Molecular Weight

197.7

Purity

95

Origin of Product

United States

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